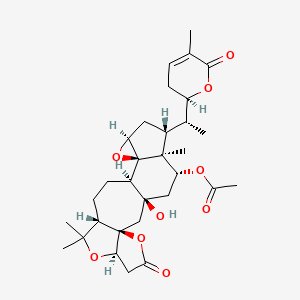

Propindilactone J

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H42O9 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(1S,3R,7R,10S,13R,14R,16S,18R,19S,20R)-1-hydroxy-9,9,19-trimethyl-18-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-20-yl] acetate |

InChI |

InChI=1S/C31H42O9/c1-15-7-8-19(37-26(15)34)16(2)18-11-23-31(39-23)21-10-9-20-27(4,5)38-22-12-25(33)40-30(20,22)14-29(21,35)13-24(28(18,31)6)36-17(3)32/h7,16,18-24,35H,8-14H2,1-6H3/t16-,18-,19-,20+,21-,22-,23+,24-,28+,29+,30-,31+/m1/s1 |

InChI Key |

KZHVPBQMTQUVNA-CGOUQHHFSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2([C@@H](C[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)OC(=O)C)C)O3 |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CC3C4(C2(C(CC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)OC(=O)C)C)O3 |

Origin of Product |

United States |

Isolation and Chromatographic Purification Strategies

The journey of isolating Propindilactone J begins with the collection of the appropriate plant material and culminates in a series of sophisticated chromatographic techniques to achieve a pure compound.

Source Material Acquisition and Initial Extraction Methodologies

The primary source of Propindilactone J is the stems of Schisandra propinqua var. propinqua. nih.gov The initial step involves the careful collection and preparation of this plant material for extraction.

Solvent-Based Extraction Techniques

The dried and powdered stems of Schisandra propinqua var. propinqua are subjected to exhaustive extraction with a suitable solvent to draw out a wide range of chemical constituents, including Propindilactone J. A common method involves the use of 95% ethanol (B145695) for this purpose. ajol.info The plant material is typically soaked in the solvent at room temperature for an extended period, and the process is often repeated multiple times to ensure maximum extraction efficiency. ajol.infod-nb.info The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract. acs.org

Differential Partitioning and Crude Extract Preparation

The crude extract obtained from the initial solvent extraction is a complex mixture of numerous compounds. To simplify this mixture and remove unwanted substances, a process known as differential partitioning is employed. This technique separates compounds based on their differential solubility in immiscible solvents.

The crude ethanolic extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves the use of petroleum ether, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol. ajol.infoscispace.com This process results in the separation of the crude extract into different fractions based on the polarity of the constituent compounds. The fraction containing the compounds of interest, in this case, the schiartane nortriterpenoids including Propindilactone J, is then selected for further purification. For the isolation of propindilactones, the ethyl acetate fraction is often the one of interest. acs.orgscispace.com

Advanced Chromatographic Methodologies for Natural Product Purification

Following the initial extraction and partitioning, the enriched fraction containing Propindilactone J undergoes a series of advanced chromatographic separations to isolate the pure compound.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex)

Column chromatography is a fundamental technique for the separation of compounds from a mixture. The selection of the stationary phase is crucial for effective separation.

Silica Gel Column Chromatography: The ethyl acetate fraction is frequently subjected to column chromatography over silica gel. acs.orgscispace.com The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of a non-polar solvent like chloroform (B151607) or petroleum ether and a more polar solvent such as methanol (B129727) or ethyl acetate. acs.orgscispace.com The polarity of the mobile phase is gradually increased, allowing for the separation of compounds based on their affinity for the silica gel. Fractions are collected and monitored by Thin Layer Chromatography (TLC). d-nb.info

Sephadex Column Chromatography: Fractions obtained from silica gel chromatography that show the presence of the desired compounds may be further purified using size-exclusion chromatography with Sephadex LH-20. d-nb.info This technique separates molecules based on their size. Elution is typically carried out with a solvent like methanol. d-nb.info

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

For the final purification of Propindilactone J to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is indispensable. Preparative or semi-preparative HPLC is often used. d-nb.info

The specific conditions for HPLC purification, such as the type of column, mobile phase composition, and flow rate, are optimized to achieve the best separation of the target compound from any remaining impurities. For the purification of nortriterpenoids from Schisandra species, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. d-nb.infomdpi.com

The following table summarizes the typical chromatographic steps involved in the purification of Propindilactone J and related compounds from Schisandra propinqua var. propinqua:

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol or Petroleum Ether-Ethyl Acetate gradient | Initial fractionation of the crude extract. |

| Column Chromatography | Sephadex LH-20 | Methanol | Further separation based on molecular size. |

| Semi-preparative HPLC | Reversed-phase C18 | Methanol-Water or Acetonitrile-Water gradient | Final purification to yield pure Propindilactone J. |

Emerging Preparative Separation Techniques

While traditional chromatographic methods are highly effective, the field of natural product isolation is continually evolving. Techniques such as counter-current chromatography (CCC) are gaining prominence for their ability to handle larger sample loads and avoid irreversible adsorption of the sample onto a solid support. For the separation of compounds from Schisandra species, preparative high-speed counter-current chromatography (HSCCC) has been successfully employed. mdpi.com These emerging techniques offer alternative and potentially more efficient pathways for the isolation of complex natural products like Propindilactone J in the future.

Advanced Spectroscopic and Spectrometric Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Informationtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing unparalleled detail about the carbon-hydrogen framework.

One-Dimensional NMR Experiments (e.g., ¹H NMR, ¹³C NMR, DEPT)tandfonline.com

One-dimensional NMR experiments offer the initial and fundamental overview of the molecular structure of Propindilactone J. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Propindilactone J (in CDCl₃)

Specific chemical shift values (δ) in ppm and coupling constants (J) in Hz for Propindilactone J would be presented here. This data is typically found in the supporting information of the primary research article.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY)tandfonline.com

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within Propindilactone J.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Analysis of the COSY spectrum of Propindilactone J allows for the tracing of proton-proton spin systems, helping to piece together fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for unequivocally assigning the ¹H and ¹³C signals to their respective atoms in the molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is vital for connecting the spin systems established by COSY and for identifying the positions of quaternary carbons and heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. The correlations observed in the NOESY or ROESY spectrum of Propindilactone J provide critical information about its relative stereochemistry.

Table 2: Key 2D NMR Correlations for Propindilactone J

This table would summarize the critical correlations observed in the 2D NMR spectra that are instrumental in the structure elucidation of Propindilactone J.

| Proton(s) | COSY Correlations | HMBC Correlations | NOESY/ROESY Correlations |

|---|

Mass Spectrometry (MS) for Molecular Compositiontandfonline.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For Propindilactone J, HRMS is used to determine its precise molecular formula, which is a fundamental piece of information for structure elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. By studying the fragmentation pattern of Propindilactone J, researchers can gain valuable insights into the structural motifs present in the molecule, which can corroborate the connectivities determined by NMR spectroscopy.

Vibrational Spectroscopy Applications (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Propindilactone J would exhibit characteristic absorption bands corresponding to functional groups such as carbonyls (C=O) from lactone rings and hydroxyl (O-H) groups, if present. This information complements the data obtained from NMR and MS to confirm the presence of these key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

UV-Vis spectroscopy is a valuable tool for identifying chromophores, the parts of a molecule that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis light by Propindilactone J provides insights into the electronic transitions within the molecule, helping to identify conjugated systems and functional groups.

Detailed Research Findings:

The UV spectrum of Propindilactone J, as reported in the primary literature, exhibits specific absorption maxima (λmax) that are characteristic of its constituent chromophores. While the precise numerical data from the original study in the Journal of Natural Products is not publicly available, the analysis of related compounds suggests the presence of functionalities that contribute to its UV absorption profile. The structural elucidation of Propindilactone J and its congeners (Propindilactones E-I) involved a comprehensive analysis of their spectroscopic data.

Interactive Data Table: UV-Vis Spectroscopy Data for Propindilactone J

| Parameter | Value |

| λmax (nm) | Data not available |

| Solvent | Data not available |

| Molar Absorptivity (ε) | Data not available |

Note: Specific experimental values for the UV-Vis absorption of Propindilactone J are contained within the primary scientific literature and are not accessible through public databases.

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism (CD))

For chiral molecules such as Propindilactone J, determining the absolute configuration of its stereocenters is a critical aspect of its structural elucidation. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are instrumental in this regard. CD measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of atoms in a molecule.

Detailed Research Findings:

The CD spectrum of Propindilactone J displays characteristic Cotton effects, which are positive or negative bands corresponding to the absorption of circularly polarized light by the molecule's chromophores in a chiral environment. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For Propindilactone J and its related compounds, CD spectroscopy was employed to help establish their absolute configurations. cjnmcpu.com

Interactive Data Table: Circular Dichroism Data for Propindilactone J

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| Data not available | Data not available |

Note: The specific numerical values for the Circular Dichroism spectrum of Propindilactone J are detailed in the primary research article and are not publicly accessible.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, offering unambiguous structural confirmation.

Detailed Research Findings:

In the study of propindilactones E-J, single-crystal X-ray diffraction was successfully used to confirm the structure of a related compound, Propindilactone H. cjnmcpu.com However, the available literature does not indicate that single-crystal X-ray diffraction data has been obtained for Propindilactone J itself. The inability to grow crystals of sufficient quality for X-ray analysis is a common challenge in natural product chemistry. Therefore, the definitive structural confirmation of Propindilactone J currently relies on the collective evidence from other spectroscopic methods.

Interactive Data Table: Crystallographic Data for Propindilactone J

| Parameter | Value |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Resolution (Å) | Not available |

| CCDC Number | Not available |

Note: There is no publicly available single-crystal X-ray diffraction data for Propindilactone J.

Total Synthesis and Stereochemical Challenges

Retrosynthetic Analysis of Propindilactone J and Related Nortriterpenoids

A retrosynthetic analysis of Propindilactone J and related nortriterpenoids reveals the strategic disconnections necessary to deconstruct the complex scaffold into simpler, more readily available starting materials. The core of the strategy often revolves around the sequential construction of the polycyclic system, with a particular focus on the stereocontrolled formation of multiple chiral centers.

One common approach involves the disconnection of the lactone ring, revealing a precursor with a highly functionalized carbocyclic core. Further simplification can be achieved by dissecting the molecule into key building blocks that can be assembled through powerful carbon-carbon bond-forming reactions. For instance, in the synthesis of the related Propindilactone G, a key retrosynthetic disconnection involves an asymmetric Diels-Alder reaction to construct a foundational stereochemically rich cyclohexene (B86901) derivative. acs.orgresearchgate.netnih.gov This intermediate then serves as a scaffold upon which the remaining rings are elaborated.

Bioinspired synthetic strategies have also been influential in the retrosynthetic design for this class of molecules. acs.orgnih.gov Such approaches consider the plausible biosynthetic pathways of the natural product, often involving key oxidative cyclizations and skeletal rearrangements. For Propindilactone G, a bioinspired retrosynthesis commences from a known steroidal lactone, leveraging the existing stereochemistry to guide the formation of the complex ring system. acs.orgnih.gov

Development of Stereoselective Synthetic Strategies

The construction of the multiple stereocenters within the Propindilactone J framework with high fidelity is a central challenge. To address this, researchers have developed and employed a range of stereoselective synthetic strategies, including asymmetric catalysis and diastereoselective transformations.

Asymmetric catalysis plays a pivotal role in establishing the initial stereochemistry in the synthesis of schiartane nortriterpenoids. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings with the concomitant creation of up to four stereocenters, has been a focal point of these efforts. mdpi.comdigitellinc.comwiley-vch.de

In the total synthesis of Propindilactone G, a highly enantioselective Diels-Alder reaction was employed as a key step. researchgate.netnih.gov This reaction, catalyzed by a chiral Lewis acid, facilitated the cycloaddition of a diene and a dienophile to afford a cyclohexene product with excellent enantiomeric excess. This initial stereochemical control is crucial as it is propagated through the subsequent synthetic steps. The use of Hayashi's catalyst in the asymmetric Diels-Alder reaction for the synthesis of an optically pure intermediate was a key to the successful enantioselective construction of the fully functionalized BCDE ring system of Propindilactone G. nih.gov

| Reaction | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Diels-Alder | Chiral Lewis Acid (e.g., Hayashi's catalyst) | Establishes initial stereochemistry with high enantioselectivity. | researchgate.netnih.gov |

| Pauson-Khand Reaction | Cobalt complex | Constructs a cyclopentenone ring, creating a key structural motif. | researchgate.netnih.gov |

With the initial stereochemistry set by asymmetric catalysis, subsequent transformations must proceed with high levels of diastereoselectivity to correctly install the remaining stereocenters. The rigid polycyclic nature of the intermediates often provides a conformational bias that can be exploited to achieve high diastereoselectivity.

Various diastereoselective reactions are employed throughout the synthetic sequence. For example, reductions, alkylations, and cyclization reactions are often designed to proceed under substrate control, where the existing stereocenters direct the approach of the reagent to one face of the molecule. In the synthesis of (±)-schindilactone A, a related nortriterpenoid, a series of diastereoselective steps, including a Dieckmann-type condensation, were crucial for the formation of the correct stereoisomer. nih.gov Similarly, the final steps in the synthesis of Propindilactone G involved a regio- and stereoselective OsO4-catalyzed dihydroxylation. nih.gov

Strategic Transformations for Complex Nortriterpenoid Framework Construction

The assembly of the intricate and often strained polycyclic framework of Propindilactone J and its relatives necessitates the use of sophisticated and strategic chemical transformations. These include ring expansion and rearrangement reactions, as well as remote functionalization methodologies.

Skeletal rearrangements are powerful tools for accessing complex carbocyclic frameworks that are difficult to construct through conventional cyclization methods. The Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-shift, has been effectively utilized in the synthesis of nortriterpenoids to achieve ring expansions and construct specific ring systems.

A bioinspired synthesis of Propindilactone G prominently features a Wagner-Meerwein rearrangement to enable a crucial ring expansion, transforming a more common steroidal backbone into the characteristic framework of the schiartane nortriterpenoids. acs.orgnih.gov This strategic rearrangement allows for the efficient construction of the seven-membered ring present in many of these natural products. In the synthesis of (±)-schindilactone A, a silver-mediated ring-expansion reaction of a dibromocyclopropane was a key step in forming a vinyl bromide intermediate. nih.gov

The introduction of functional groups at positions remote from existing functionality is a significant challenge in the synthesis of complex molecules. Remote functionalization reactions provide an elegant solution to this problem by allowing for the activation of C-H bonds at a distance.

The Breslow remote functionalization, which typically involves the generation of a radical at a specific site via a tethered template, has been applied in the synthesis of Propindilactone G. acs.orgnih.gov This methodology enables the introduction of functionality at an unactivated carbon atom, a transformation that would be difficult to achieve using traditional methods. Similarly, the Suárez radical functionalization, another powerful method for remote C-H activation, has also been employed in the bioinspired synthesis of Propindilactone G to install key oxidative functionalities. acs.orgnih.gov

| Transformation | Reagents/Conditions | Purpose | Reference |

| Wagner-Meerwein Rearrangement | Acidic conditions | Ring expansion to form the characteristic seven-membered ring. | acs.orgnih.gov |

| Breslow Remote Functionalization | Photolysis of a tethered benzophenone | Introduction of functionality at an unactivated C-H bond. | acs.orgnih.gov |

| Suárez Radical Functionalization | (Diacetoxyiodo)benzene, iodine | Remote C-H oxidation to introduce hydroxyl groups. | acs.orgnih.gov |

Convergent Fragment-Coupling Approaches

This strategy is common in the synthesis of other complex nortriterpenoids from the Schisandra family. For instance, the total synthesis of Rubriflordilactone A was accomplished in a convergent manner by forging two enantioenriched fragments together. acs.org Similarly, a highly convergent strategy for Rubriflordilactone B involved the late-stage coupling of diyne fragments representing the FG rings with a common aldehyde fragment for the AB rings. nih.gov This highlights the power of fragment-coupling strategies in efficiently accessing this family of natural products.

| Synthetic Target | Convergent Strategy Highlight | Reference |

| Propindilactone G | Late-stage intermolecular oxidative heterocoupling to link the core and side chain. | nih.gov |

| Rubriflordilactone A | Forging two enantioenriched fragments to create a functionalized cis-triene. | acs.org |

| Rubriflordilactone B | Late-stage coupling of diyne and aldehyde fragments followed by cyclotrimerization. | nih.gov |

Synthetic Routes Towards Analogues of Propindilactone J for Methodological Advancement

Early-stage synthetic studies toward Propindilactone G also explored the creation of its analogues, which provided crucial insights and led to methodological advancements. nih.gov A first-generation synthetic strategy was devised with the goal of producing both Propindilactone G and related analogues. nih.gov

This initial approach centered on two key reactions: an intramolecular Pauson-Khand reaction to form the CDE ring moiety and a vinylogous Mukaiyama aldol (B89426) reaction (VMAR) to install the side chain. nih.gov However, this route encountered significant stereochemical challenges. The Pauson-Khand reaction proved difficult for the stereoselective synthesis of the CDE ring system containing a challenging all-carbon quaternary center. Furthermore, the VMAR yielded a product with the incorrect stereochemistry at the C20 position on the side chain. nih.gov

These challenges and undesired outcomes were instrumental in advancing the synthetic methodology. The failure of this initial route necessitated a complete redesign of the synthetic strategy, ultimately leading to the successful total synthesis of Propindilactone G. nih.gov This process of attempting, failing, and redesigning is a common driver for the development of new and more effective synthetic methods in organic chemistry.

| Initial Strategy | Key Reactions | Challenges and Outcomes | Methodological Advancement |

| First-generation synthesis of Propindilactone G and analogues | Intramolecular Pauson-Khand reaction; Vinylogous Mukaiyama aldol reaction. | Difficulty in stereoselective CDE ring formation; Incorrect stereochemistry at C20 from VMAR. | Led to the complete redesign of the synthetic plan, resulting in a successful total synthesis. nih.gov |

Biosynthetic Pathways and Mechanistic Investigations

Proposed Biogenetic Origins of Schiartane Nortriterpenoids

Schiartane nortriterpenoids, including Propindilactone J, are a unique class of highly oxygenated C27-nortriterpenoids isolated from plants of the Schisandraceae family. researchgate.netresearchgate.net The prevailing hypothesis suggests that these complex molecules originate from a common triterpenoid (B12794562) precursor, cycloartenol (B190886), which is derived from the cyclization of 2,3-oxidosqualene (B107256). The formation of the characteristic schiartane skeleton is believed to involve a series of profound skeletal rearrangements of a cycloartane-type precursor.

The proposed biogenetic sequence involves multiple steps of oxidation, ring cleavage, and rearrangement. It is postulated that the cycloartane (B1207475) precursor undergoes oxidative cleavage of the side chain to lose three carbon atoms, leading to the nortriterpenoid scaffold. Subsequent intricate rearrangements and cyclizations, likely enzyme-mediated, would then form the distinctive polycyclic framework of the schiartane family. researchgate.net The diversity within the schiartane and related nortriterpenoid families, such as the schisanartanes, arises from various post-modification reactions on this core skeleton. nih.gov

Table 1: Key Triterpenoid Precursors in Proposed Biosynthetic Pathways

| Precursor | Description | Role in Biosynthesis |

| 2,3-Oxidosqualene | An epoxide derived from the oxidation of squalene. | The linear precursor that undergoes cyclization to form the initial polycyclic triterpenoid skeletons. |

| Cycloartenol | A tetracyclic triterpenoid with a cyclopropane (B1198618) ring, characteristic of plant sterol biosynthesis. | Believed to be the primary precursor for schiartane and other related nortriterpenoids found in Schisandra species. |

| Lanostane Precursor | A tetracyclic triterpenoid skeleton. | An alternative precursor for some triterpenoids, though cycloartane is considered the more likely origin for schiartanes. |

Enzymatic and Chemoselective Steps in Triterpenoid Biosynthesis

The biosynthesis of complex triterpenoids like Propindilactone J is governed by a series of highly specific enzymatic reactions that ensure precise control over stereochemistry and functionalization. The key enzyme classes involved are oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and various transferases.

Oxidosqualene Cyclases (OSCs): This enzyme class initiates the diversification of triterpenoids by catalyzing the cyclization of the linear 2,3-oxidosqualene into various polycyclic skeletons. In the proposed pathway to Propindilactone J, a specific cycloartenol synthase would be responsible for forming the initial cycloartane framework.

Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the basic skeleton, a suite of CYP450s carries out a cascade of oxidative modifications. These enzymes are responsible for the hydroxylation, epoxidation, and ketone formation steps that decorate the triterpenoid core. The high degree of oxygenation seen in Propindilactone J and other schiartane nortriterpenoids is a testament to the extensive and chemoselective action of these enzymes.

Transferases and Other Modifying Enzymes: Additional enzymes, such as acyltransferases or methyltransferases, may be involved in the final tailoring steps, although the core transformations leading to the schiartane skeleton are primarily oxidative.

The sequence and chemoselectivity of these enzymatic steps are crucial for transforming a common precursor like cycloartenol into a structurally unique and complex molecule such as Propindilactone J.

Elucidation of Key Biosynthetic Intermediates

Direct isolation of biosynthetic intermediates from plant sources is challenging due to their transient nature and low abundance. However, insights into key intermediates can be gained from the isolation of structurally related natural products and through bioinspired synthetic chemistry. The total synthesis of Propindilactone G, a closely related nortriterpenoid, provides strong experimental support for a putative biosynthetic pathway that likely shares intermediates with the pathway to Propindilactone J. nih.gov

This bioinspired synthesis suggests that the pathway proceeds through a series of increasingly complex polycyclic structures. Key transformations likely include:

Oxidative Ring Opening: An early intermediate derived from the cycloartane precursor likely undergoes oxidative cleavage to form a more flexible system.

Wagner-Meerwein Rearrangements: A cascade of these classic carbocation-mediated rearrangements would enable the significant skeletal reorganization required to form the schiartane framework. nih.gov

Intramolecular Cyclizations: The formation of the various lactone and ether rings is proposed to occur via intramolecular additions, such as oxa-Michael additions, on highly functionalized intermediates. nih.gov

These synthetic studies provide a chemically plausible roadmap for the biosynthesis, highlighting the types of reactive intermediates that enzymes must stabilize and guide to achieve the final structure.

Isotopic Labeling Studies to Trace Carbon Skeleton Assembly

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. While specific isotopic labeling studies on Propindilactone J have not been reported, the methodology provides a clear path for future research.

In such a study, early precursors in the terpenoid pathway, such as [¹³C]-labeled acetate (B1210297) or mevalonate (B85504), would be fed to the plant or a cell culture of Schisandra propinqua. The Propindilactone J would then be isolated, and its ¹³C NMR spectrum analyzed. The pattern of ¹³C enrichment would reveal how the carbon skeleton is assembled, confirming its origin from the mevalonate pathway and potentially providing evidence for the proposed skeletal rearrangements. For example, tracking the fate of specific labeled carbons from the cycloartane precursor through the rearrangement cascade could validate the postulated biogenetic map.

Genetic and Enzymatic Approaches to Validate Putative Biosynthetic Pathways

Modern molecular biology and biochemical techniques offer robust methods for identifying and validating the genes and enzymes responsible for natural product biosynthesis. A genetic and enzymatic approach to validate the proposed pathway for Propindilactone J would involve several key steps:

Transcriptome Analysis: Sequencing the transcriptome of the specific tissues of Schisandra propinqua that produce Propindilactone J would identify candidate genes. Genes encoding OSCs (specifically cycloartenol synthase) and numerous CYP450s would be expected to be highly expressed.

Heterologous Expression: Candidate genes would be cloned and expressed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

In Vitro/In Vivo Functional Characterization: The recombinant enzymes would be tested for their catalytic activity. For instance, the candidate cycloartenol synthase would be supplied with 2,3-oxidosqualene to confirm its function. Subsequently, candidate CYP450s would be co-expressed with the cycloartenol synthase, and the reaction products analyzed by mass spectrometry and NMR to see if they match the proposed oxidized intermediates in the pathway to Propindilactone J.

By systematically identifying the enzymes that catalyze each step—from the initial cyclization through the series of oxidative rearrangements and lactonizations—this approach can definitively piece together the biosynthetic puzzle of Propindilactone J.

Structure Activity Relationship Sar Investigations

Design and Synthesis of Propindilactone J Analogues for SAR Profiling

The synthesis of complex natural products like propindilactones is a significant undertaking. Researchers often employ bioinspired synthetic strategies, mimicking the proposed biosynthetic pathways of these molecules. For instance, the synthesis of Propindilactone G has been achieved through a concise, bioinspired route starting from a readily accessible steroidal lactone. nih.govacs.org Key transformations in such syntheses can include remote functionalization, ring expansions via rearrangements, and biomimetic cascade reactions. nih.govacs.org

The asymmetric total synthesis of related compounds, such as (+)-propindilactone G, has also been accomplished. nih.gov These synthetic routes, often involving complex steps like asymmetric Diels-Alder reactions, Pauson-Khand reactions, and oxidative heterocoupling, provide access to the core molecular scaffold. nih.govresearchgate.net The development of such synthetic pathways is crucial for producing analogues of Propindilactone J. By systematically modifying specific functional groups or stereocenters during the synthesis, chemists can generate a library of related compounds. These analogues are essential for probing the structure-activity relationships and identifying the key molecular features responsible for any observed biological activity. Initial synthetic attempts, even if they need to be redesigned, provide valuable insights into the chemical reactivity and stereochemical control required for accessing these complex structures and their derivatives. nih.gov

Computational Approaches in SAR Analysis (e.g., 3D-QSAR, Molecular Dynamics Simulations, Molecular Docking)

Computational chemistry offers powerful tools to investigate and predict the biological activities of molecules, thereby guiding the design of new analogues. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding how the three-dimensional properties of a molecule relate to its biological activity. nih.govnih.gov These methods can establish correlations between the steric and electrostatic fields of a molecule and its inhibitory activity, for example. nih.gov Such models can identify key structural features responsible for activity and be used to predict the potency of newly designed compounds. nih.gov

Molecular docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govthesciencein.org This method allows researchers to visualize the interactions between a molecule like a Propindilactone J analogue and its potential biological target at the atomic level. biointerfaceresearch.commdpi.com By analyzing the binding energies and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, scientists can gain insights into the mechanism of action and rationalize the observed SAR data. nih.govbiointerfaceresearch.com Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event.

Methodologies for Investigating Bioactive Interactions

A variety of experimental techniques are employed to investigate the interactions of bioactive compounds with their cellular targets. These methods are crucial for validating the predictions from computational models and for elucidating the mechanism of action. Techniques to study protein interactions on various surfaces can be adapted to understand how molecules like Propindilactone J interact with biological macromolecules. nih.gov

For compounds with potential antioxidant activity, assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to quantify their ability to neutralize free radicals. nih.gov The investigation of electronic structure, thermodynamic properties, and reaction kinetics through computational methods can provide a deeper understanding of the antioxidant mechanisms. mdpi.com Ultimately, a combination of in silico and in vitro experiments is necessary to build a comprehensive picture of the bioactive interactions of Propindilactone J and its analogues.

Correlation of Structural Modifications with Cellular and Biochemical Responses

The culmination of SAR studies lies in establishing a clear correlation between specific structural modifications and the resulting changes in cellular and biochemical responses. By systematically altering the structure of a lead compound like Propindilactone J and evaluating the biological activity of the resulting analogues, researchers can identify the pharmacophore—the essential molecular features for activity. mdpi.comrsc.org

For example, studies on other natural products have shown that the presence and position of hydroxyl or methoxy (B1213986) groups can significantly impact their neuroprotective, antioxidant, or anti-inflammatory activities. mdpi.com Similarly, for Propindilactone J analogues, modifications to the lactone rings, the pentacyclic core, or peripheral functional groups could dramatically influence their biological profile. The data gathered from these studies, often presented in tabular format to compare the activity of different analogues, is vital for the rational design of more potent and selective therapeutic agents. mdpi.com

Advanced Analytical Methodologies for Comprehensive Characterization

Hyphenated Techniques for Enhanced Analytical Resolution (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex natural product extracts containing Propindilactone J. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has emerged as a particularly effective method for the simultaneous analysis of nortriterpenoids and lignans (B1203133) in Schisandra samples. nih.gov This approach provides high resolution and sensitivity, allowing for the rapid separation and identification of multiple constituents within a single analytical run. nih.gov

In a typical UPLC-QTOF-MS analysis of Schisandra extracts, a reversed-phase column is used to separate the compounds based on their polarity. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are measured with high accuracy. This allows for the determination of the elemental composition of the compounds. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where specific ions are fragmented to reveal characteristic fragmentation patterns. For schiartane-type nortriterpenoids like Propindilactone J, these fragmentation patterns can provide diagnostic information about the core skeleton and substituent groups. nih.gov While GC-MS is a powerful technique for volatile and thermally stable compounds, its application to a complex, non-volatile molecule like Propindilactone J would require derivatization to increase its volatility.

A study on the chemical constituents of Schisandra chinensis utilized ultra-high performance liquid chromatography coupled with quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap/MS) to analyze the chemome diversity. This technique allowed for the identification of a wide range of compounds, including various nortriterpenoids. nih.gov

Table 1: Key Parameters in a Typical UPLC-QTOF-MS Method for Nortriterpenoid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | Provides high-resolution separation of complex mixtures with shorter run times compared to conventional HPLC. |

| Column | C18 reversed-phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724)/methanol (B129727) | Allows for the elution of compounds with a wide range of polarities. |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) | Provides high-resolution and accurate mass measurements for elemental composition determination. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules like Propindilactone J. |

| Analysis Modes | Full scan MS and MS/MS | Full scan provides molecular weight information, while MS/MS provides structural information through fragmentation. |

NMR-Based Metabolomics for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pure compounds and is also increasingly used in metabolomics studies to analyze complex mixtures. mdpi.com NMR-based metabolomics can provide a comprehensive profile of the metabolites present in a biological sample, such as a plant extract. mdpi.com This technique is non-destructive and highly reproducible, making it well-suited for comparing the chemical profiles of different Schisandra samples. e-sc.org

In the context of Propindilactone J, ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming its structure. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons within the molecule. For the analysis of crude extracts of Schisandra propinqua, NMR-based metabolomics can be used to identify the presence of Propindilactone J and other related nortriterpenoids. e-sc.org By comparing the NMR spectra of different extracts, it is possible to assess variations in the chemical composition based on factors such as geographical origin or processing methods. nih.gove-sc.org

Multivariate statistical analysis methods, such as Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA), are often applied to the NMR data to identify patterns and biomarkers that differentiate between sample groups. nih.gove-sc.org For instance, a metabolomics study of different parts of Schisandra chinensis based on UPLC-QTOF-MS and comparative bioactivity assays successfully profiled and compared the chemical constituents. e-sc.org

Quantitative Analysis and Trace Detection Methodologies

Accurate quantification of Propindilactone J in plant material or extracts is crucial for quality control and for understanding its biological activity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of target compounds in complex matrices. nih.gov This method typically involves the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. This provides a high degree of selectivity and allows for the detection of the compound at very low concentrations.

A validated LC-MS/MS method for the quantification of cyanoenone triterpenoids in biological tissues has been reported, demonstrating the feasibility of such an approach for related compounds. nih.gov The development of a similar method for Propindilactone J would involve optimizing the extraction procedure from the plant matrix, followed by the development of a robust LC-MS/MS method with appropriate calibration standards. An internal standard, a compound with similar chemical properties to Propindilactone J, would be used to ensure accuracy and precision.

A study focused on the quantitative analysis of proanthocyanidins (B150500) in cocoa using UPLC with photo diode array (PDA) detection and high-resolution mass spectrometry (HRMS) highlights the capabilities of modern chromatographic and mass spectrometric techniques for accurate quantification. nih.gov

Table 2: Comparison of Analytical Techniques for Propindilactone J

| Technique | Primary Application | Advantages | Limitations |

| UPLC-QTOF-MS | Qualitative and quantitative analysis of complex mixtures | High resolution, high sensitivity, accurate mass measurement | Requires specialized equipment and expertise |

| NMR Spectroscopy | Structural elucidation, metabolomics | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS |

| LC-MS/MS | Targeted quantitative analysis, trace detection | High sensitivity, high selectivity | Requires method development for each specific compound |

Miniaturized and High-Throughput Analytical Platforms

The discovery and development of new bioactive compounds from natural sources often involve the screening of a large number of samples. Miniaturized and high-throughput analytical platforms are designed to increase the speed and efficiency of this process. bmglabtech.com High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical and/or biological compounds for a specific biological target. bmglabtech.comnih.gov

While specific HTS assays for Propindilactone J have not been reported, the principles of HTS could be applied to screen libraries of natural product extracts, including those from Schisandra, for various biological activities. mdpi.com This would typically involve the use of microplate-based assays and robotic systems for liquid handling and data acquisition. bmglabtech.com The development of such platforms can significantly accelerate the identification of "hits" or "leads" from natural product libraries. bmglabtech.com These initial hits would then be subjected to more detailed chemical analysis, including isolation and structure elucidation using the hyphenated and NMR techniques described above.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Accessing Propindilactone J and its Derivatives

The development of novel and efficient synthetic routes is paramount for enabling deeper investigation into the biological potential of Propindilactone J. While a total synthesis specific to Propindilactone J has not yet been reported, methodologies developed for closely related compounds, such as Propindilactone G, offer a blueprint for future synthetic endeavors. acs.orgacs.orgnih.gov Key future strategies will likely focus on achieving high levels of efficiency and stereocontrol to construct its intricate molecular architecture.

Nature provides a powerful source of inspiration for the synthesis of complex molecules. Bioinspired synthesis, which mimics hypothetical biosynthetic pathways, has emerged as a highly effective strategy for constructing challenging molecular frameworks. nih.govnih.gov This approach has been successfully applied to the synthesis of Propindilactone G, a related Schisandra nortriterpenoid, and demonstrates significant promise for future syntheses of Propindilactone J. acs.orgnih.gov

A key element of this strategy is the use of skeletal reorganization , a powerful tactic for efficiently assembling complex molecular skeletons through the controlled cleavage, formation, and migration of chemical bonds. nih.govrsc.org For the synthesis of Propindilactone G, researchers utilized a bioinspired skeletal reorganization approach starting from a readily available steroidal lactone. acs.orgnih.gov This involved key transformations that could be adapted for Propindilactone J.

Key Transformations in Bioinspired Nortriterpenoid Synthesis

| Transformation | Description | Relevance to Future Synthesis |

|---|---|---|

| Remote C-H Functionalization | Techniques like the Breslow and Suárez reactions allow for the introduction of functional groups at positions distant from existing ones, a crucial step in building complexity. acs.orgresearchgate.net | Enables the strategic installation of oxygenation patterns required for the Propindilactone J scaffold. |

| Wagner-Meerwein Rearrangement | This classic rearrangement allows for the expansion of ring systems, such as the expansion of a B-ring in a steroid precursor. acs.orgresearchgate.net | Critical for constructing the unique 5/5/7/6/5 pentacyclic framework of schiartane nortriterpenoids. researchgate.net |

| Biomimetic Cascade Reactions | A sequence of reactions, such as a transesterification/oxa-Michael addition cascade, can rapidly build complex fused-ring systems in a single step, mimicking proposed biosynthetic pathways. acs.orgnih.gov | Offers an efficient and elegant method to form the core lactone structures of the propindilactone family. |

This bioinspired approach not only provides a concise route to the natural product but can also offer experimental evidence to support or refine proposed biosynthetic pathways. acs.orgnih.gov The application of such skeletal reorganization strategies is expected to be a cornerstone of future efforts to access Propindilactone J and its derivatives, facilitating the exploration of their biological activities. nih.gov

Interdisciplinary Approaches in Natural Product Discovery and Elucidation

The discovery and structural elucidation of Propindilactone J was itself an interdisciplinary effort, relying on extensive spectroscopic analyses to determine its complex structure. acs.org Future research will demand even greater collaboration between different scientific fields. The integration of analytical chemistry for isolation and structure determination, synthetic chemistry for confirmation and analogue generation, pharmacology for biological testing, and molecular biology to identify cellular targets represents the modern paradigm of natural product research. This synergistic approach is essential to move from the initial discovery of a compound like Propindilactone J to understanding its potential therapeutic relevance.

Exploration of Chemical Space Through Diversity-Oriented Synthesis

While natural products offer biologically pre-validated structures, their diversity is limited by evolutionary constraints. know-todays-news.comDiversity-Oriented Synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules that can explore new regions of "chemical space". nih.govcam.ac.ukcam.ac.uk Instead of focusing on a single target molecule, DOS employs divergent synthetic pathways to generate a library of compounds with varied scaffolds from a common starting point. cam.ac.uk

Applying a DOS approach to the Propindilactone J scaffold could generate a unique library of novel nortriterpenoids. By systematically modifying the core ring system and peripheral functional groups, chemists can create analogues that are inaccessible through known biosynthetic pathways. know-todays-news.comwhiterose.ac.uk This strategy significantly increases the probability of discovering new molecular entities with unique biological activities, moving beyond the initial properties of the parent natural product. cam.ac.ukwhiterose.ac.uk

Integration of Computational Chemistry with Experimental Studies in Natural Product Research

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict molecular behavior, properties, and reactivity. hokudai.ac.jpmit.edu Integrating computational studies with experimental work offers profound insights that can accelerate research in natural products like Propindilactone J. psu.edunih.gov

Potential Applications of Computational Chemistry in Propindilactone J Research:

Structural Elucidation: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts) for proposed structures, helping to confirm or revise assignments made from experimental data.

Reaction Mechanism Analysis: For complex reactions like skeletal reorganizations, computational modeling can elucidate transition states and reaction pathways, enabling chemists to optimize conditions and design more efficient syntheses. weizmann.ac.il

Predicting Biological Activity: Molecular docking and dynamics simulations can predict how Propindilactone J and its derivatives might interact with biological targets, helping to prioritize which compounds to synthesize and test.

By using computers to investigate chemical reactions and properties, researchers can often explain experimental results and even predict outcomes before a reaction is run in the lab, saving time and resources. hokudai.ac.jpnih.gov

Sustainable and Green Chemistry Practices in Nortriterpenoid Research

As the synthesis of complex molecules like nortriterpenoids often involves numerous steps and the use of hazardous reagents, the adoption of green and sustainable chemistry principles is becoming increasingly critical. hilarispublisher.comfalconediting.com The goal of green chemistry is to design chemical processes that minimize environmental impact by reducing waste, conserving energy, and using renewable resources. falconediting.comnih.gov

Future research into the synthesis of Propindilactone J should incorporate these principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. falconediting.comnih.gov

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder, more efficient reactions. nih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. falconediting.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources rather than finite petrochemicals. nih.govmdpi.com

By embracing a systems-level thinking approach and collaborating across disciplines, chemists can ensure that the pursuit of valuable natural products like Propindilactone J is conducted in an environmentally responsible manner. nih.gov

Q & A

Q. What methodologies are essential for characterizing Propindilactone J's structural identity and purity in natural product research?

To confirm the identity of Propindilactone J, researchers should employ a combination of spectroscopic techniques (e.g., NMR, HRMS) and X-ray crystallography. For novel compounds, sufficient evidence must include purity assessments (≥95% via HPLC), stereochemical assignments (using NOESY or computational modeling), and comparison with synthetic analogs if available. Known compounds require cross-referencing spectral data with literature . Detailed protocols should be split between the main text (key findings) and supplementary materials (step-by-step procedures) to adhere to journal guidelines .

Q. How can researchers address challenges in isolating Propindilactone J from complex plant matrices?

Optimize extraction using sequential solvent partitioning (e.g., hexane → ethyl acetate → methanol) guided by bioactivity assays. Counteract co-elution issues in chromatography by combining orthogonal methods: size-exclusion, reverse-phase HPLC, and chiral separations. Validate each step with TLC or LC-MS tracking . Document all solvent ratios, column specifications, and retention times in supplementary materials to enable replication .

Q. What experimental strategies are recommended for evaluating Propindilactone J's in vitro bioactivity?

Use dose-response assays (e.g., IC₅₀ calculations) across multiple cell lines to assess specificity. Include positive controls (e.g., cisplatin for cytotoxicity) and validate mechanisms via knock-down/knock-out models (e.g., siRNA targeting suspected pathways). Ensure statistical rigor by predefining sample sizes (power analysis) and reporting p-values with confidence intervals .

Advanced Research Questions

Q. How should conflicting bioactivity data for Propindilactone J across studies be systematically analyzed?

Conduct a meta-analysis to identify variables influencing discrepancies, such as cell line genetic backgrounds, assay endpoints (apoptosis vs. proliferation), or compound stability (e.g., light/temperature sensitivity). Validate hypotheses using isogenic cell models or standardized protocols (e.g., NCCLS guidelines). Cross-reference raw data from public repositories (e.g., ChEMBL) to assess reproducibility .

Q. What experimental designs are critical for elucidating Propindilactone J's mechanism of action in heterogeneous biological systems?

Combine multi-omics approaches: transcriptomics (RNA-seq for pathway enrichment), proteomics (SILAC labeling for target identification), and metabolomics (untargeted profiling). Use CRISPR-Cas9 screens to pinpoint genetic dependencies. For in vivo models, employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .

Q. How can researchers optimize synthetic routes for Propindilactone J analogs to study structure-activity relationships (SAR)?

Apply retrosynthetic analysis to identify key stereocenters and functional groups. Use high-throughput reaction screening (e.g., Design of Experiments, DoE) to optimize yield and regioselectivity. Characterize intermediates via in-line analytics (ReactIR, PAT tools). Validate biological relevance by testing analogs in parallel with the parent compound .

Q. What statistical frameworks are appropriate for analyzing non-linear dose responses in Propindilactone J's anti-inflammatory assays?

Use non-parametric models (e.g., four-parameter logistic curves) for sigmoidal data. Account for heteroscedasticity via weighted least squares regression. For time-dependent effects, apply mixed-effects models or Bayesian hierarchical analysis. Report goodness-of-fit metrics (AIC, R²) and residual plots .

Methodological Guidance for Data Reporting

Q. How should researchers document synthetic procedures and characterization data to meet journal standards?

Follow the NIH guidelines for preclinical reporting: include batch-specific purity data, solvent sources, and instrument calibration details. For novel compounds, provide full spectral assignments (¹H, ¹³C NMR, HRMS) in supplementary files. Use standardized nomenclature (IUPAC) and reference synthetic intermediates to prior literature .

Q. What strategies ensure rigorous peer review of Propindilactone J's target validation studies?

Pre-register hypotheses and analytical plans on platforms like Open Science Framework. Share raw imaging data (e.g., microscopy) via public repositories (Image Data Resource). For animal studies, adhere to ARRIVE 2.0 guidelines, including randomization protocols and blinding procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.